1,4-Dioxa-8-azaspiro[4.6]undecan-9-one
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Overview
Description
1,4-Dioxa-8-azaspiro[4.6]undecan-9-one is a chemical compound .
Molecular Structure Analysis
The molecular structure of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one is represented by the formula C8H13NO3 . The InChI code for this compound is 1S/C8H13NO3/c10-7-1-2-8(3-4-9-7)11-5-6-12-8/h1-6H2,(H,9,10) .Chemical Reactions Analysis
The specific chemical reactions involving 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one are not detailed in the available resources .Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.6]undecan-9-one has a molecular weight of 171.2 . It has a melting point of 102-104°C . The compound is in powder form .Scientific Research Applications
Environmental Impact and Remediation
1,4-Dioxane, a compound structurally related to 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one, has been a subject of environmental concern due to its presence in water contaminants. It has been historically used to stabilize chlorinated solvents and is found in various consumer products, leading to widespread groundwater contamination affecting drinking water supplies. The compound’s physical and chemical characteristics facilitate its migration in groundwater, posing significant challenges to remediation efforts. Adsorption and membrane filtration techniques commonly used for remediation have proven ineffective against 1,4-dioxane, underscoring the need for alternative removal approaches. Its classification by the U.S. Environmental Protection Agency as a probable human carcinogen based on animal studies calls for further research into human health effects, chemical interactions, environmental fate, analytical detection, and treatment technologies (Godri Pollitt et al., 2019).
Antimicrobial Applications
Benzofuran and its derivatives, similar in structural complexity to 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one, have shown promising antimicrobial properties. These compounds, found extensively in both natural and synthetic products, exhibit a wide range of biological and pharmacological applications, including as effective antimicrobial agents against various pathogens. The structural uniqueness of benzofuran makes it a privileged scaffold in drug discovery, especially in the development of new antimicrobial agents. Given the global challenge of antibiotic resistance, benzofuran derivatives represent a valuable direction for future antimicrobial research and development (Hiremathad et al., 2015).
Safety And Hazards
The safety information for 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
1,4-dioxa-9-azaspiro[4.6]undecan-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7-1-2-8(3-4-9-7)11-5-6-12-8/h1-6H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWBIIGVZBJDDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1=O)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443341 |
Source
|
Record name | 1,4-dioxa-8-azaspiro[4.6]undecan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxa-8-azaspiro[4.6]undecan-9-one | |
CAS RN |
172090-55-0 |
Source
|
Record name | 1,4-dioxa-8-azaspiro[4.6]undecan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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